molecular formula C9H8F4O B11716839 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol

Katalognummer: B11716839
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: MCTSMZGLNINKTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the fluoro and methyl substituents on the phenyl ring. The reaction conditions typically involve the use of Grignard reagents or other organometallic compounds to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted phenyl ethanols, ketones, and aldehydes, depending on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluoro substituents enhance its reactivity and binding affinity to specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl and phenyl groups but lacking the hydroxyl group.

    2,2,2-Trifluoro-1-phenylethanol: Similar structure but without the additional fluoro and methyl substituents on the phenyl ring.

Uniqueness

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol is unique due to the combination of trifluoromethyl, fluoro, and methyl substituents, along with the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H8F4O

Molekulargewicht

208.15 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H8F4O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI-Schlüssel

MCTSMZGLNINKTO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1F)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.